molecular formula C17H24FN3O B501560 (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone CAS No. 890605-08-0

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B501560
CAS No.: 890605-08-0
M. Wt: 305.4g/mol
InChI Key: UMUDIMNTAYRIQG-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties, including potential applications in medicinal chemistry and drug development. The presence of both fluorophenyl and piperazine moieties in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 2-fluorophenylpiperazine with 4-methylpiperidine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include thionyl chloride (SOCl2) and dimethylformamide (DMF) as solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand for receptor binding studies or as a probe for investigating cellular pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone , often referred to as a piperazine derivative, has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data on its efficacy against various targets.

Chemical Structure

The molecular formula for this compound is C18H24FN3OC_{18}H_{24}FN_3O, with a molecular weight of approximately 315.40 g/mol. The presence of the fluorophenyl and piperidinyl groups suggests potential interactions with neurotransmitter systems and enzymatic pathways.

Research indicates that compounds with similar structural motifs often exhibit activity as serotonin receptor modulators and tyrosinase inhibitors . The piperazine ring is known for its role in enhancing binding affinity to various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in treating mood disorders and psychotic conditions.

Tyrosinase Inhibition

A study highlighted the importance of structural modifications in piperazine derivatives for enhancing tyrosinase inhibition. Compounds similar to our target were shown to have IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a robust capacity to inhibit melanin production without cytotoxic effects on melanocytes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

CompoundTargetIC50 (μM)Notes
This compoundTyrosinaseTBDPotential inhibitor; further studies needed
4-(4-fluorobenzyl)piperazin-1-ylmethanoneTyrosinase0.18100-fold more active than kojic acid
3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide)Cancer cell lines7.4Significant anticancer activity
Novel piperazine derivativesSerotonin receptorsTBDBiased agonists with enhanced receptor selectivity

Anticancer Activity

In preclinical studies, derivatives of piperazine structures have shown promising results in inhibiting tumor growth. For instance, a compound structurally related to our target was tested on MCF cell lines, demonstrating significant apoptotic effects at daily dosages . This suggests that modifications in the piperazine framework can lead to enhanced anticancer properties.

Neurological Effects

Research into similar compounds has indicated potential benefits in treating neurological disorders such as Alzheimer's disease. The modulation of muscarinic receptors by these compounds suggests they could help alleviate cognitive deficits associated with such conditions .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c1-14-6-8-20(9-7-14)17(22)21-12-10-19(11-13-21)16-5-3-2-4-15(16)18/h2-5,14H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUDIMNTAYRIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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